(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is an organic compound that features both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar structural motif and have been studied for their pharmacological properties.
2-Amino-3-cyano pyridines: These compounds also contain a cyano group and have significant pharmaceutical and biological activities.
Uniqueness
(2S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to the presence of both amino and nitro functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its specific combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-cyano-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H9N3O4/c11-5-6-1-2-7(4-8(12)10(14)15)9(3-6)13(16)17/h1-3,8H,4,12H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
PWAANDSNQHWUET-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
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